

N-PEG3-N'-(azide-PEG3)-Cy5 molecular weight and formula

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Compound of Interest

Compound Name: N-PEG3-N'-(azide-PEG3)-Cy5

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An In-Depth Technical Guide to **N-PEG3-N'-(azide-PEG3)-Cy5** for Advanced Bioconjugation

For researchers, scientists, and drug development professionals, **N-PEG3-N'-(azide-PEG3)-Cy5** is a bifunctional fluorescent labeling reagent. This guide provides a comprehensive overview of its molecular characteristics, applications, and a detailed protocol for its use in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Molecular Data

A summary of the key quantitative data for **N-PEG3-N'-(azide-PEG3)-Cy5** is presented below.

Property	Value	Citation(s)
Molecular Weight	724.33 g/mol	[1][2]
Molecular Formula	C ₃₉ H ₅₄ ClN ₅ O ₆	[1][2]
CAS Number	2226235-96-5	[2]
Excitation Maximum	~650 nm	
Emission Maximum	~670 nm	
Storage	2-8°C, dry, sealed	[2]

Principle of Application: Click Chemistry

N-PEG3-N'-(azide-PEG3)-Cy5 is primarily utilized in bioconjugation and labeling applications.^[2] Its utility stems from the azide group, which facilitates highly specific and efficient covalent bond formation with alkyne-functionalized molecules through click chemistry.^{[2][3]} This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, making it ideal for labeling complex biomolecules such as proteins, peptides, and nucleic acids.^{[3][4]} The two PEG3 (polyethylene glycol) spacers enhance the molecule's solubility in aqueous solutions and reduce steric hindrance during conjugation.^[2]

The resulting Cy5-labeled biomolecules are invaluable for a range of applications in biological research and diagnostics, including:

- **Fluorescence Imaging:** Visualizing the localization and trafficking of labeled molecules within cells and tissues.^{[2][5]}
- **Flow Cytometry:** Quantifying and sorting cell populations based on the presence of the fluorescently labeled target.^{[2][6]}
- **Molecular Tracking Studies:** Following the dynamics of biomolecules in real-time.^[2]

Experimental Protocol: Labeling of an Alkyne-Modified Protein with N-PEG3-N'-(azide-PEG3)-Cy5 via CuAAC

This protocol provides a detailed methodology for the covalent labeling of a protein containing a terminal alkyne group with **N-PEG3-N'-(azide-PEG3)-Cy5**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **N-PEG3-N'-(azide-PEG3)-Cy5**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Aminoguanidine stock solution (e.g., 100 mM in water)
- Purification resin (e.g., Sephadex G-25) for desalting

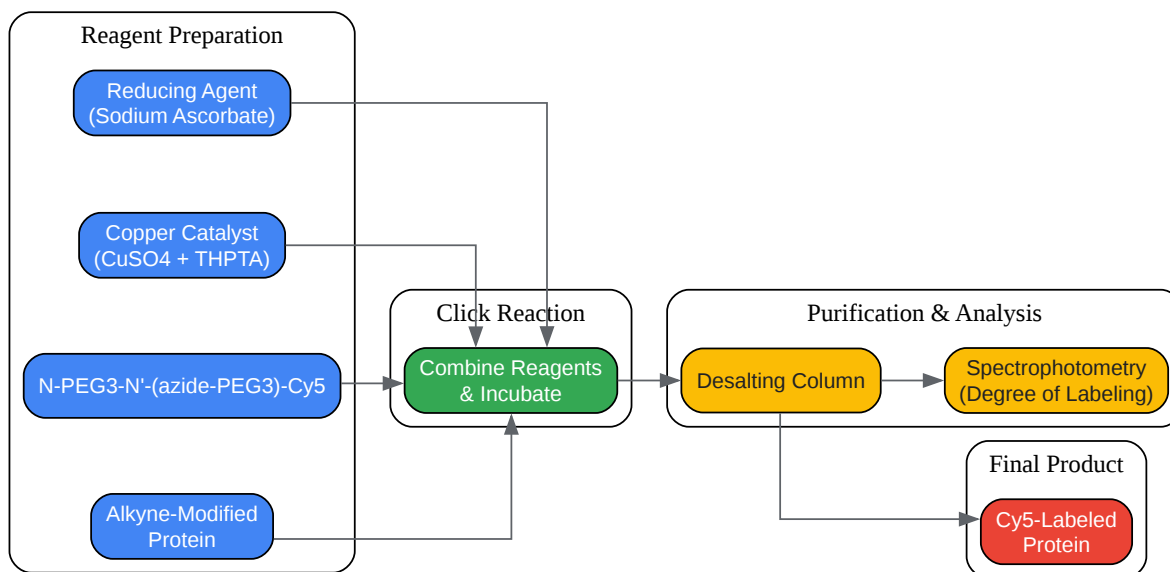
Procedure:

- Preparation of Reagents:
 - Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
 - Prepare a 10 mM stock solution of **N-PEG3-N'-(azide-PEG3)-Cy5** in anhydrous DMSO.
 - Freshly prepare the sodium ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein solution (to a final concentration of 20-50 μ M).
 - **N-PEG3-N'-(azide-PEG3)-Cy5** stock solution (2-5 fold molar excess over the protein).
 - Prepare a premix of the copper catalyst by combining the CuSO_4 and THPTA stock solutions in a 1:5 molar ratio.
 - Add the copper catalyst premix to the reaction tube to a final copper concentration of 0.1-0.5 mM.
 - Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.

- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
 - Gently mix the reaction components.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation workflow described above.



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Caption: A flowchart illustrating the experimental workflow for labeling an alkyne-modified protein with **N-PEG3-N'-(azide-PEG3)-Cy5** using copper-catalyzed click chemistry.

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